molecular formula C14H21NO B1488800 {1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1249037-17-9

{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B1488800
CAS RN: 1249037-17-9
M. Wt: 219.32 g/mol
InChI Key: YMNVUQAEKIZXBA-UHFFFAOYSA-N
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Description

The compound “{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings .

Scientific Research Applications

Enantioselective Catalysis

Research has demonstrated the effectiveness of certain pyrrolidinemethanols in enantioselective catalysis. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from L-proline, was shown to be an efficient organocatalyst for the Michael addition of malonate esters to nitroolefins, yielding products with good to high yields and enantioselectivities (Lattanzi, 2006).

Synthesis of Pyrrolidinones and Pyrrolizines

Another line of research has focused on the synthesis of pyrrolidinones and pyrrolizines, showcasing the diverse reactivity of pyrrolidinyl-based compounds. For example, reactions of dimethyl acetylenedicarboxylate with pyrrolidinyl enamines have led to the formation of pyrrolizines, offering insights into solvent and temperature-dependent reaction pathways (Verboom et al., 1981).

Molecular Structure Analysis

Research also includes the determination of molecular structures and crystallography of pyrrolidine derivatives. For example, studies on the pyrrolidine ring of certain compounds have revealed specific geometries and intermolecular interactions, contributing to the understanding of their structural characteristics (Butcher et al., 2006).

Advanced Synthesis Techniques

Further research has led to the development of novel synthesis techniques for pyrrolidinyl derivatives, aimed at creating compounds with potential applications in various fields, including medicinal chemistry and material science. For instance, diarylprolinol ligands have been used for the enantioselective alkynylation of cyclic imines, resulting in high yields and enantioselectivities (Munck et al., 2017).

Mechanism of Action

properties

IUPAC Name

[1-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-3-4-13(7-12(11)2)8-15-6-5-14(9-15)10-16/h3-4,7,14,16H,5-6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNVUQAEKIZXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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